molecular formula C24H26O8 B1203158 Mallotochromene CAS No. 98569-62-1

Mallotochromene

Cat. No. B1203158
CAS RN: 98569-62-1
M. Wt: 442.5 g/mol
InChI Key: DIXWVWLWNGDQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mallotochromene is a phloroglucinol derivative found in the pericarp of the fruits of Mallotus japonicus . It is a naturally occurring compound with a complex structure .


Molecular Structure Analysis

Mallotochromene has a complex molecular structure with the molecular formula C24H26O8 . It contains a total of 60 bonds, including 34 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 aromatic ketones, 4 aromatic hydroxyls, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

Mallotochromene has a molar mass of 442.45 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Relevant Papers One relevant paper is “Studies on Cytotoxic Constituents in Pericarps of Mallotus japonicus, Part I” by Munehisa Arisawa, Akio Fujita, Rieko Suzuki, Toshimitsu Hayashi, Naokata Morita, Nobusuke Kawano and Saburo Koshimura, published in J. Nat. Prod., 1985 . This paper might provide more insights into the properties and potential applications of Mallotochromene.

Scientific Research Applications

Anti-Tuberculosis Potential

Bioassay-directed fractionation of Mallotus philippinensis yielded several compounds, including a new compound suggested to be named mallotophilippen F. This compound demonstrated significant activity against Mycobacterium tuberculosis, indicating its potential use in anti-tuberculosis treatments (Hong et al., 2010).

Antimalarial and Antiproliferative Effects

A study on Mallotus oppositifolius isolated new dimeric phloroglucinols, mallotojaponins B and C, which showed potent antimalarial activity against Plasmodium falciparum. These compounds also displayed strong antiproliferative activity against the A2780 human ovarian cancer cell line, highlighting their potential in antimalarial and cancer research (Harinantenaina et al., 2013).

Keratinocyte Cell Cycle Regulation

Rottlerin, also known as Mallotoxin, was found to be a potent suppressor of human keratinocyte proliferation. This study suggests that Rottlerin can modulate the NFkB activation process and the PKCδ/ERK-dependent induction of the cell cycle inhibitor p21 Cip1/Kip1, indicating its potential therapeutic applications in treating keratinocyte hyper-proliferative disorders (Valacchi et al., 2009).

Total Synthesis for Research

The first total synthesis of mallotophilippen C, a bioactive chalcone natural product from Mallotus philippinensis, has been achieved. This synthesis is significant for facilitating further biological and medicinal studies on this compound (Li et al., 2006).

properties

CAS RN

98569-62-1

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

1-[3-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone

InChI

InChI=1S/C24H26O8/c1-10-18(27)16(11(2)25)21(30)15(22(10)31-6)9-14-19(28)13-7-8-24(4,5)32-23(13)17(12(3)26)20(14)29/h7-8,27-30H,9H2,1-6H3

InChI Key

DIXWVWLWNGDQEC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C(=O)C)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C(=O)C)O

Other CAS RN

98569-62-1

synonyms

8-acetyl-5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethylchromene
mallotochromene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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